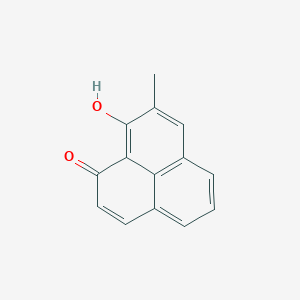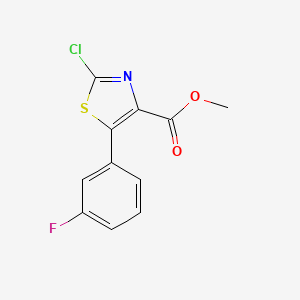
Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a fluorophenyl group, and a carboxylate ester group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate typically involves the reaction of 3-fluoroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized to form the thiazole ring, followed by esterification with methanol to yield the final product. The reaction conditions generally require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new thiazole derivatives with different functional groups.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole compounds.
Hydrolysis: Conversion to the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-5-phenyl-4-thiazolecarboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 2-chloro-5-(4-fluorophenyl)-4-thiazolecarboxylate: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Methyl 2-bromo-5-(3-fluorophenyl)-4-thiazolecarboxylate: Contains a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
Methyl 2-chloro-5-(3-fluorophenyl)-4-thiazolecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
127918-97-2 |
|---|---|
Fórmula molecular |
C11H7ClFNO2S |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2S/c1-16-10(15)8-9(17-11(12)14-8)6-3-2-4-7(13)5-6/h2-5H,1H3 |
Clave InChI |
LFTHDANLYQLITK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)Cl)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
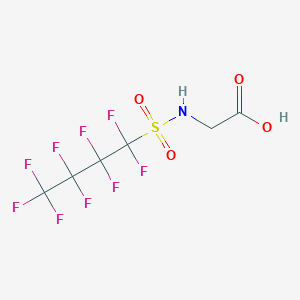
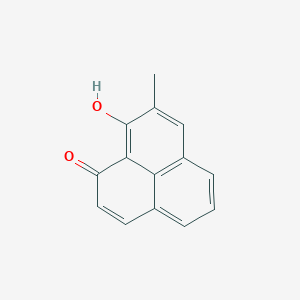
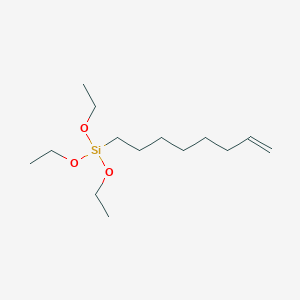
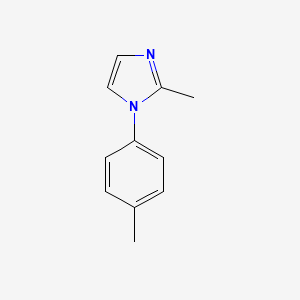
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
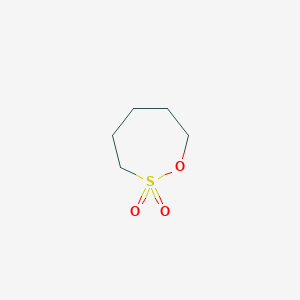
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
